4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
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Overview
Description
4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C24H20BrN3O4 and a molecular weight of 494.349 g/mol This compound is known for its unique structure, which includes a bromine atom, a toluene derivative, and a carbohydrazonoyl group
Preparation Methods
The synthesis of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the oxo(4-toluidino)acetyl intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the oxo(4-toluidino)acetyl intermediate.
Introduction of the carbohydrazonoyl group: The intermediate is then reacted with a carbohydrazide derivative to introduce the carbohydrazonoyl group.
Bromination: The compound is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Esterification: Finally, the brominated compound is esterified with 2-methylbenzoic acid to form the final product.
Chemical Reactions Analysis
4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can be compared with other similar compounds, such as:
4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar structure but with a different position of the toluene derivative.
4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Another similar compound with a different position of the toluene derivative.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.
Properties
CAS No. |
769152-85-4 |
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Molecular Formula |
C24H20BrN3O4 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C24H20BrN3O4/c1-15-7-10-19(11-8-15)27-22(29)23(30)28-26-14-17-13-18(25)9-12-21(17)32-24(31)20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
CWOYTPVBEDNCOI-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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